2-(Difluoromethyl)-5-fluoronaphthalene
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Overview
Description
2-(Difluoromethyl)-5-fluoronaphthalene is a fluorinated aromatic compound that has garnered significant interest in the field of organic chemistry. The presence of both difluoromethyl and fluorine substituents on the naphthalene ring imparts unique chemical properties, making it a valuable compound for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of naphthalene derivatives using difluoromethylating agents such as ClCF2H or difluorocarbene reagents . The reaction conditions often involve the use of metal catalysts, such as palladium or copper, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-5-fluoronaphthalene may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5-fluoronaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions, where the difluoromethyl or fluorine groups can be replaced by other functional groups.
Oxidation and Reduction: The aromatic ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various metal catalysts. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized naphthalene derivatives, while cross-coupling reactions can produce complex aromatic compounds with extended conjugation .
Scientific Research Applications
2-(Difluoromethyl)-5-fluoronaphthalene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-fluoronaphthalene involves its interaction with molecular targets through various pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, leading to modulation of their activity . The difluoromethyl group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)-5-fluoronaphthalene: Similar to 2-(Difluoromethyl)-5-fluoronaphthalene, this compound contains a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical reactivity and biological properties.
2-(Difluoromethyl)-6-fluoronaphthalene: This compound has the same functional groups but in different positions on the naphthalene ring, leading to variations in its chemical behavior and applications.
Uniqueness
This compound is unique due to the specific positioning of the difluoromethyl and fluorine groups on the naphthalene ring. This arrangement imparts distinct electronic and steric effects, influencing the compound’s reactivity and interactions with other molecules .
Properties
Molecular Formula |
C11H7F3 |
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Molecular Weight |
196.17 g/mol |
IUPAC Name |
6-(difluoromethyl)-1-fluoronaphthalene |
InChI |
InChI=1S/C11H7F3/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-6,11H |
InChI Key |
YBRMQFFTXLJYRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(F)F)C(=C1)F |
Origin of Product |
United States |
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